molecular formula C9H7BrN2O2 B1292434 6-bromo-4-methyl-1H-indazole-3-carboxylic acid CAS No. 885520-45-6

6-bromo-4-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1292434
CAS No.: 885520-45-6
M. Wt: 255.07 g/mol
InChI Key: XEDFMABGSSAREN-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylbenzonitrile with hydrazine hydrate to form the indazole ring, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the carboxylic acid group can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the indazole ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

6-bromo-4-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDFMABGSSAREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=NN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646227
Record name 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-45-6
Record name 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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